4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid 4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 647036-24-6
VCID: VC5025734
InChI: InChI=1S/C24H23NO5/c1-28-19-12-14(13-20(29-2)23(19)30-3)11-15-7-6-9-17-21(24(26)27)16-8-4-5-10-18(16)25-22(15)17/h4-5,8,10-13H,6-7,9H2,1-3H3,(H,26,27)/b15-11+
SMILES: COC1=CC(=CC(=C1OC)OC)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O
Molecular Formula: C24H23NO5
Molecular Weight: 405.45

4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

CAS No.: 647036-24-6

Cat. No.: VC5025734

Molecular Formula: C24H23NO5

Molecular Weight: 405.45

* For research use only. Not for human or veterinary use.

4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid - 647036-24-6

Specification

CAS No. 647036-24-6
Molecular Formula C24H23NO5
Molecular Weight 405.45
IUPAC Name (4E)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
Standard InChI InChI=1S/C24H23NO5/c1-28-19-12-14(13-20(29-2)23(19)30-3)11-15-7-6-9-17-21(24(26)27)16-8-4-5-10-18(16)25-22(15)17/h4-5,8,10-13H,6-7,9H2,1-3H3,(H,26,27)/b15-11+
Standard InChI Key QCQQUVYMWQPHRO-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, (4E)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid, reflects its dual moieties: a 1,2,3,4-tetrahydroacridine core and a 3,4,5-trimethoxybenzylidene substituent. Key identifiers include:

PropertyValue
CAS No.647036-24-6
Molecular FormulaC24H23NO5\text{C}_{24}\text{H}_{23}\text{NO}_5
Molecular Weight405.45 g/mol
SMILESCOC1=CC(=CC(=C1OC)OC)C=C2C3=C(C=CC=C3)NCCC2C(=O)O
InChI KeyInChI=1S/C24H2... (truncated)

The acridine scaffold contributes planar aromaticity, enabling DNA intercalation, while the trimethoxybenzylidene group enhances lipophilicity and potential receptor binding.

Stereochemical Considerations

The benzylidene double bond adopts an E-configuration, as confirmed by X-ray crystallography in analogous compounds . This geometry optimizes conjugation between the acridine and trimethoxyphenyl groups, influencing electronic properties and biological interactions.

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a condensation reaction between 1,2,3,4-tetrahydroacridine-9-carboxaldehyde and 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions. A typical procedure involves:

  • Aldol Condensation: The aldehydes react in ethanol with piperidine as a catalyst, forming the benzylidene linkage.

  • Acid Workup: Hydrochloric acid precipitates the product, which is purified via recrystallization from methanol.

Yield optimization (60–75%) requires precise control of stoichiometry and temperature.

Analytical Characterization

Post-synthesis, the compound is validated using:

  • HPLC: Purity >95% (C18 column, acetonitrile/water gradient).

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) displays signals at δ 8.2 (acridine H), 7.1 (trimethoxyphenyl H), and 3.8 (OCH3_3).

  • Mass Spectrometry: ESI-MS m/z 406.2 [M+H]+^+.

SupplierLocationPurityPrice (mg)
UkrOrgSynthesis Ltd.Ukraine97%$250
Ryan Scientific, Inc.United States95%$300

Scalable synthesis (10–100 g batches) is feasible upon request.

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in rodent models.

  • Target Identification: Use computational docking to predict protein targets (e.g., tubulin, topoisomerases).

  • Structure-Activity Relationships: Compare with tert-butyl analogs (e.g., CAS 519150-66-4) to assess substituent effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator